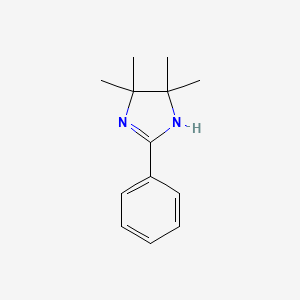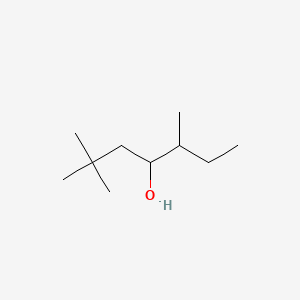![molecular formula C16H8Cl2N2O3 B14473790 1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] CAS No. 65239-08-9](/img/structure/B14473790.png)
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] is a compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitriles with carboxylic acids to form an amidoxime intermediate, which then undergoes cyclodehydration to yield the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different products depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,2,5-oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar applications but different chemical properties.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.
1,2,3-Oxadiazole: Less commonly studied but still of interest for its unique properties.
Uniqueness
1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone] is unique due to its specific substitution pattern and the resulting chemical and biological properties
Propiedades
Número CAS |
65239-08-9 |
|---|---|
Fórmula molecular |
C16H8Cl2N2O3 |
Peso molecular |
347.1 g/mol |
Nombre IUPAC |
[4-(4-chlorobenzoyl)-1,2,5-oxadiazol-3-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C16H8Cl2N2O3/c17-11-5-1-9(2-6-11)15(21)13-14(20-23-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |
Clave InChI |
GZOXKJKHASNNBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)

![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)

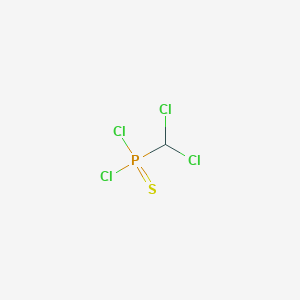
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
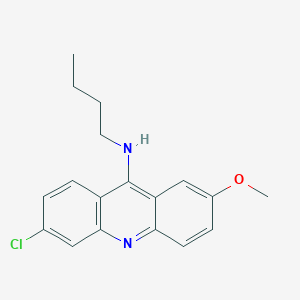
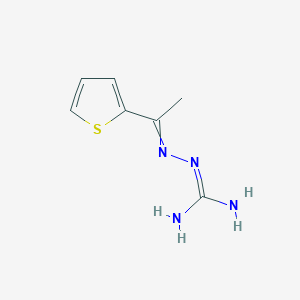
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
